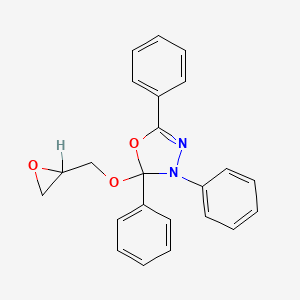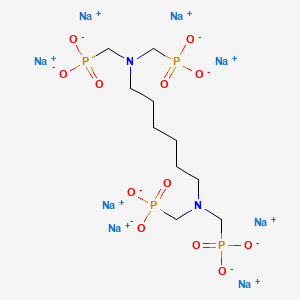![molecular formula C42H44Br4N2O8S B12746537 4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 161908-09-4](/img/structure/B12746537.png)
4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-, polymer with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial applications. It is a polymer formed through the reaction of benzenesulfonamide, 4-amino-, with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane).
Preparation Methods
The synthesis of this polymer involves a series of polymerization reactions. The primary synthetic route includes the reaction of benzenesulfonamide, 4-amino-, with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane). The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the polymerization process. Industrial production methods often employ large-scale reactors to ensure consistent quality and yield of the polymer .
Chemical Reactions Analysis
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others, altering its chemical and physical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This polymer has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: The polymer’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in different applications. The pathways involved include polymerization and cross-linking reactions, which enhance the polymer’s stability and functionality .
Comparison with Similar Compounds
Compared to other similar compounds, this polymer stands out due to its unique combination of benzenesulfonamide, 4-amino-, 4,4’-(1-methylethylidene)bis(2,6-dibromophenol), and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane). Similar compounds include:
Benzenesulfonamide, 4-amino-, polymer with (chloromethyl)oxirane: This compound has similar properties but differs in its specific chemical structure.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another related polymer with distinct applications and properties.
This polymer’s uniqueness lies in its specific combination of monomers, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
161908-09-4 |
|---|---|
Molecular Formula |
C42H44Br4N2O8S |
Molecular Weight |
1056.5 g/mol |
IUPAC Name |
4-aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C15H12Br4O2.C6H8N2O2S/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;7-5-1-3-6(4-2-5)11(8,9)10/h3-10,19-20H,11-14H2,1-2H3;3-6,20-21H,1-2H3;1-4H,7H2,(H2,8,9,10) |
InChI Key |
ASSLWXWRUXZIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=CC(=CC=C1N)S(=O)(=O)N |
Related CAS |
161908-09-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


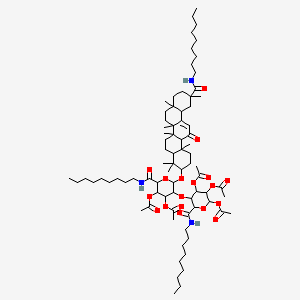
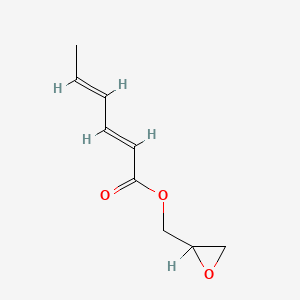
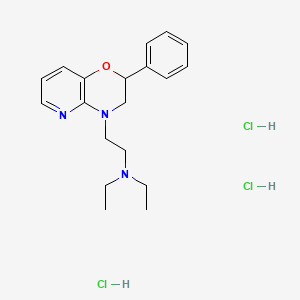
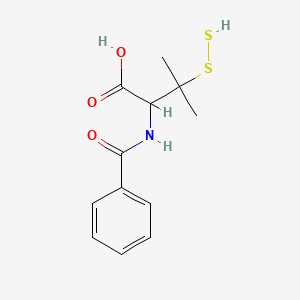
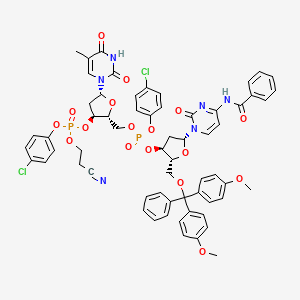
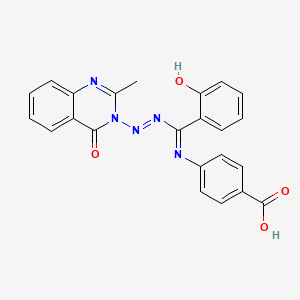
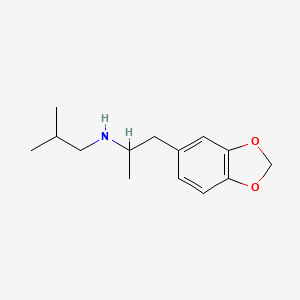
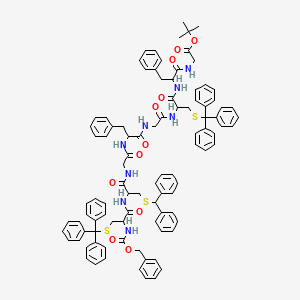
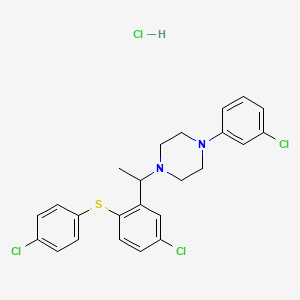
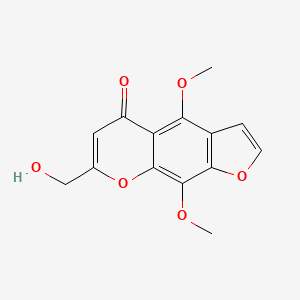
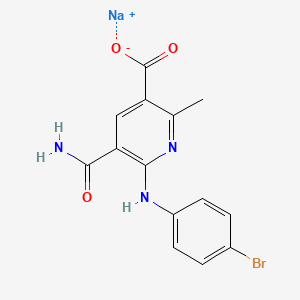
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
